molecular formula C7H5N3O2 B593942 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid CAS No. 1256802-03-5

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B593942
CAS No.: 1256802-03-5
M. Wt: 163.136
InChI Key: OAQMLQAXJBDDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific arrangement of nitrogen atoms within the rings imparts unique chemical properties and biological activities to these compounds .

Scientific Research Applications

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine derivatives can vary depending on their specific structure and the biological target. For example, some derivatives have been found to exhibit enzymatic inhibitory activity against c-Met kinase .

Safety and Hazards

The safety and hazards associated with 1H-Pyrazolo[4,3-c]pyridine derivatives can vary depending on their specific structure and substituents. For example, some derivatives may be classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for research on 1H-Pyrazolo[4,3-c]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. Given their structural similarity to the purine bases adenine and guanine, these compounds have attracted the interest of medicinal chemists . Future research may also explore the diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the potential biomedical applications of such compounds .

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method starts with the reaction of substituted hydrazines with α,β-unsaturated carbonyl compounds to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyridine ring .

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. For example, the use of catalysts such as trifluoracetic acid can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and nitrogen arrangement, which confer distinct reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQMLQAXJBDDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743400
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256802-03-5
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256802-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.